molecular formula C44H88N4O2 B14259693 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea CAS No. 213816-46-7

1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea

Cat. No.: B14259693
CAS No.: 213816-46-7
M. Wt: 705.2 g/mol
InChI Key: JEJUAHJQMHBCQP-UHFFFAOYSA-N
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Description

1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of long alkyl chains and a urea functional group

Preparation Methods

The synthesis of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea typically involves multi-step organic reactions. One common method includes the reaction of octadecyl isocyanate with 4-(octadecylcarbamoylamino)cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the urea group can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular pathways involved depend on the specific application and context of use .

Properties

CAS No.

213816-46-7

Molecular Formula

C44H88N4O2

Molecular Weight

705.2 g/mol

IUPAC Name

1-octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea

InChI

InChI=1S/C44H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50)

InChI Key

JEJUAHJQMHBCQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1CCC(CC1)NC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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